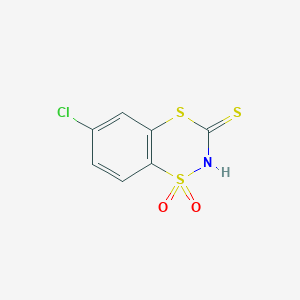![molecular formula C21H17N2P B12588410 5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole CAS No. 877129-21-0](/img/structure/B12588410.png)
5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole is an organophosphorus compound that features a pyrazole ring substituted with a diphenylphosphanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole typically involves the reaction of 2-bromobenzaldehyde with diphenylphosphine followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring or the phosphanyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Modified pyrazole derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and ruthenium, which are commonly used in homogeneous catalysis .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl-2-pyridylphosphine: Another organophosphorus compound with similar ligand properties but a different heterocyclic ring structure.
1,2-Bis(diphenylphosphino)ethane: A bidentate ligand with two phosphanyl groups, commonly used in coordination chemistry.
Uniqueness
5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole is unique due to its pyrazole ring, which provides distinct electronic and steric properties compared to other phosphine ligands. This uniqueness allows it to form specific metal complexes that can exhibit different catalytic activities and selectivities .
Propiedades
Número CAS |
877129-21-0 |
|---|---|
Fórmula molecular |
C21H17N2P |
Peso molecular |
328.3 g/mol |
Nombre IUPAC |
diphenyl-[2-(1H-pyrazol-5-yl)phenyl]phosphane |
InChI |
InChI=1S/C21H17N2P/c1-3-9-17(10-4-1)24(18-11-5-2-6-12-18)21-14-8-7-13-19(21)20-15-16-22-23-20/h1-16H,(H,22,23) |
Clave InChI |
HMMSIADJAUBCEQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C4=CC=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)
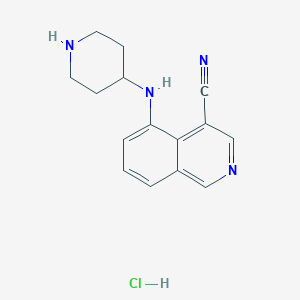
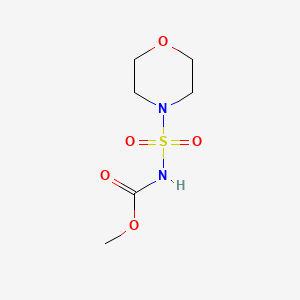
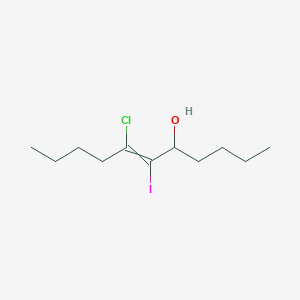

![2-pentan-3-yl-1-[4-[5-[4-[(N'-pentan-3-ylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12588351.png)
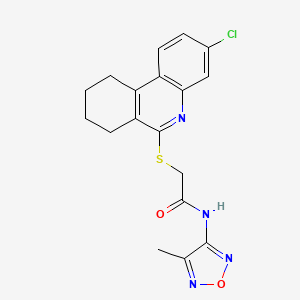
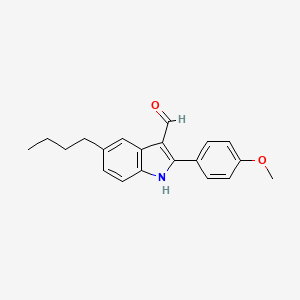
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
propanedinitrile](/img/structure/B12588379.png)
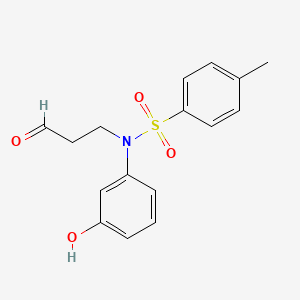
![Pyrrolidine, 1-[[5-(2-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588384.png)

